Fmoc-D-Ala-OH.H2O

描述

Synthesis Analysis

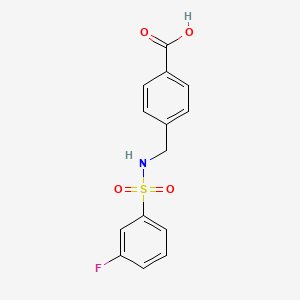

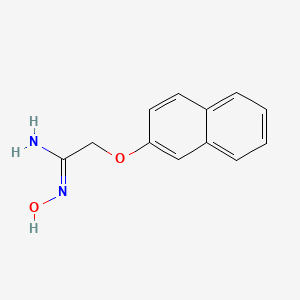

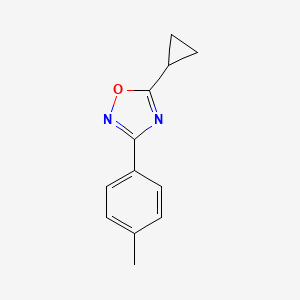

Fmoc-D-Ala-OH.H2O is an Fmoc-protected amino acid , specifically Fmoc-L-alanine . The Fmoc group provides orthogonal deprotection compared to the acid-labile Boc group. It is commonly used in peptide synthesis due to its high degree of flexibility when incorporated into polypeptide chains .

Molecular Structure Analysis

The compound’s molecular structure consists of an L-alanine residue with an Fmoc (9-fluorenylmethoxycarbonyl) group attached to the amino group. The Fmoc group can be selectively removed during peptide synthesis .

Chemical Reactions Analysis

Fmoc-D-Ala-OH.H2O participates in peptide coupling reactions, where the Fmoc group is deprotected using a base (such as pyridine), allowing subsequent amino acid additions. It is a crucial building block for solid-phase peptide synthesis .

Physical And Chemical Properties Analysis

科学研究应用

Peptide Synthesis and Solid-Phase Peptide Chemistry

Fmoc-D-Ala-OH.H2O serves as a crucial building block in solid-phase peptide synthesis (SPPS). Researchers use it to create custom peptides by sequentially adding amino acids to a growing peptide chain. The Fmoc group protects the amino terminus during synthesis, allowing controlled elongation. Its compatibility with standard Fmoc-based SPPS protocols makes it indispensable for constructing complex peptides and peptidomimetics .

Triazolopeptides and Azapeptides

Triazolopeptides and azapeptides are novel classes of bioactive compounds. Researchers have harnessed Fmoc-D-Ala-OH.H2O to synthesize these molecules. Triazolopeptides contain triazole rings, which enhance their stability and biological activity. Azapeptides incorporate nitrogen atoms into the peptide backbone, altering their properties. Fmoc-D-Ala-OH.H2O plays a pivotal role in the preparation of both triazolopeptides and azapeptides .

Hydrogel Formation for Biomedical Applications

Self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides have shown promise in biomedical applications. These hydrogels can encapsulate drugs, support tissue regeneration, and serve as wound dressings. Fmoc-D-Ala-OH.H2O contributes to the design of these hydrogels, providing mechanical stability and biocompatibility .

Self-Assembling Materials

Fmoc-protected aliphatic amino acids, including Fmoc-D-Ala-OH.H2O, self-assemble into supramolecular structures. These materials have diverse applications, such as antimicrobial coatings, emulsifiers, and drug delivery systems. The inherent biological interactions within self-assembling materials make them valuable for various industries .

Studying Protein-Protein Interactions

Fmoc-D-Ala-OH.H2O can be incorporated into peptide sequences for studying protein-protein interactions. By introducing Fmoc-D-Ala-OH.H2O at specific positions, researchers can probe binding sites, protein folding, and conformational changes. Techniques like fluorescence spectroscopy and surface plasmon resonance (SPR) benefit from this approach.

作用机制

Target of Action

Fmoc-D-Ala-OH.H2O, also known as Fmoc-D-Alanine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences in peptides and proteins. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

Fmoc-D-Ala-OH.H2O interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group (9-fluorenylmethoxycarbonyl) of Fmoc-D-Ala-OH.H2O acts as a protective group for the amino acid alanine during the synthesis. This protection allows the amino acid to correctly link with other amino acids without unwanted side reactions. Once the desired peptide sequence is formed, the Fmoc group is removed, leaving behind the synthesized peptide .

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis. It is used as a building block in the preparation of various peptides, including triazolopeptides and azapeptides . The resulting peptides can then participate in various biological processes, depending on their specific amino acid sequence.

Pharmacokinetics

Instead, the focus is on its reactivity and stability under the conditions used for peptide synthesis .

Result of Action

The primary result of Fmoc-D-Ala-OH.H2O’s action is the successful synthesis of peptides with the desired sequence. This is crucial in the field of proteomics, where understanding the structure and function of proteins is key. The synthesized peptides can be used for various purposes, such as the study of protein function, the development of new drugs, and the design of novel biomaterials .

Action Environment

The action of Fmoc-D-Ala-OH.H2O is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide bond formation and the stability of the Fmoc group. For optimal results, the compound is typically stored under cool and dry conditions .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPWKFLOMOFHGO-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Ala-OH.H2O | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(hydroxymethyl)phenyl]propanoic Acid](/img/structure/B3163510.png)

![Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3163585.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide](/img/structure/B3163597.png)